Product packaging for Methallyl cyanide(Cat. No.:CAS No. 4786-19-0)

Methallyl cyanide

Cat. No.: B1617766
CAS No.: 4786-19-0
M. Wt: 81.12 g/mol
InChI Key: OIQDAVBXDLGCID-UHFFFAOYSA-N
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Description

Methallyl Cyanide, with the molecular formula C 5 H 7 N and a molecular weight of 81.12 g/mol, is a chemical compound identified by the CAS Registry Number 4786-19-0 . This compound is also known by several synonyms, including 3-Methyl-3-butenenitrile and 3-Butenenitrile, 3-methyl- . Its structure is characterized by the SMILES notation CC(=C)CC#N . As a nitrile compound, this compound contains the cyano functional group (-C≡N), a key feature in many synthetic pathways . Nitriles often serve as versatile intermediates in organic synthesis, particularly in the preparation of other nitrogen-containing molecules. The compound should be stored at 2-8°C in a refrigerator to maintain stability . This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, and is strictly prohibited for personal use. Note on Applications: The specific research applications and mechanistic role of this compound are not detailed in publicly available scientific literature. Its value in research is likely derived from its structure as an unsaturated nitrile, which may be explored in various organic synthesis and chemical development processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N B1617766 Methallyl cyanide CAS No. 4786-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQDAVBXDLGCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80197306
Record name Methallyl cyanide
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Molecular Weight

81.12 g/mol
Source PubChem
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CAS No.

4786-19-0
Record name 3-Methyl-3-butenenitrile
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Record name Methallyl cyanide
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Record name Methallyl cyanide
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Record name Methallyl cyanide
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Record name METHALLYL CYANIDE
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Reaction Mechanisms and Pathways Involving Methallyl Cyanide

Mechanistic Studies of Isomerization and Rearrangements

The isomerization of unsaturated nitriles is a key process, particularly in the industrial synthesis of adiponitrile (B1665535), a precursor to nylon. Methallyl cyanide (often referred to as its isomer 2-methyl-3-butenenitrile (B95465) or 2M3BN in industrial contexts) undergoes significant rearrangements, which have been the subject of detailed mechanistic investigation.

The rearrangement of the methylallyl group is a critical step in the isomerization of branched nitriles to more valuable linear isomers. In the context of the nickel-catalyzed hydrocyanation of butadiene, 2-methyl-3-butenenitrile (2M3BN) is formed as a branched product alongside the desired linear 3-pentenenitrile (B94367) (3PN). mdpi.comresearchgate.net The subsequent isomerization of 2M3BN to 3PN is crucial for maximizing the yield of the linear product. researchgate.net

Density Functional Theory (DFT) calculations and experimental studies have elucidated a plausible mechanism for this rearrangement. mdpi.com One proposed pathway involves the coordination of the 2M3BN to a nickel(0) catalyst. mdpi.comresearchgate.net This is followed by a sequence of steps including C-CN bond cleavage, rotation of the resulting methylallyl group, and subsequent C-CN bond reformation to yield the isomerized product, 3PN. mdpi.com The methylallyl rearrangement has been identified as the rate-determining step in the formation of 3PN during this process. mdpi.comresearchgate.net

A proposed mechanism involves several key stages:

Coordination: The 2M3BN molecule coordinates to a nickel atom through its C=C double bond. mdpi.com

Oxidative Addition: The C-CN bond breaks, leading to the formation of a σ-allyl nickel species. mdpi.com

Rearrangement: This species isomerizes to a π-allyl intermediate and then back to a different σ-allyl form. mdpi.com

Reductive Elimination: The C-CN bond reforms, leading to the coordinated 3PN product, which is then released from the catalyst. mdpi.com

The cleavage and reformation of the carbon-cyanide (C-CN) bond are fundamental steps in the isomerization and hydrocyanation reactions involving this compound and its isomers. The oxidative addition of a nitrile's C-CN bond to a low-valent metal center, like nickel(0), is a well-established class of C-C bond activation. nih.gov The reverse process, reductive elimination, is the crucial final step in forming the nitrile product during hydrocyanation. nih.govwikipedia.org

In the isomerization of 2M3BN to 3PN, DFT studies confirm that the reaction is initiated by the oxidative addition of the C-CN bond to the nickel catalyst. mdpi.comresearchgate.net This cleavage is followed by the methylallyl rearrangement and is completed by the reductive elimination of the newly formed C-CN bond to give the linear product. mdpi.com

This reversible C-CN bond cleavage is central to catalyst systems that perform transfer hydrocyanation, where a nitrile serves as a source of cyanide for constructing other nitrile compounds. nih.gov The process can be summarized by the following equilibrium involving a nickel catalyst:

Ni(0) + R-CN ⇌ (Alkyl)Ni(II)(CN)

A dinickel(I) hydride complex has also been shown to react with aliphatic nitriles, resulting in the cleavage of the C-CN bond. nih.gov The organic products from this reaction suggest that the bond-breaking step proceeds through reactive nickel alkyl intermediates and occurs reversibly. nih.gov

Methylallyl Rearrangement

Catalytic Reaction Mechanisms

Catalysis is indispensable for the efficient and selective synthesis and transformation of this compound. Transition metals, particularly nickel complexes, play a pivotal role in these reactions.

The hydrocyanation of alkenes is a major industrial process for producing nitriles, most notably the synthesis of adiponitrile from butadiene, which is a key step in nylon production. wikipedia.orgthieme-connect.de This process involves the nickel-catalyzed addition of hydrogen cyanide (HCN) to butadiene, which initially yields a mixture of the branched 2-methyl-3-butenenitrile (2M3BN) and the linear 3-pentenenitrile (3PN). mdpi.comresearchgate.net

The generally accepted catalytic cycle for the hydrocyanation of an alkene like butadiene is as follows: wikipedia.orgnumberanalytics.comyoutube.com

Oxidative Addition: HCN adds to a low-valent nickel(0) complex, typically bearing phosphite (B83602) ligands, to form a hydrido cyanide nickel(II) complex. wikipedia.orgnumberanalytics.com This is often considered a rate-determining step. numberanalytics.com

Alkene Coordination: The alkene (butadiene) coordinates to the metal center. mdpi.comwikipedia.org

Migratory Insertion: The alkene inserts into the nickel-hydride bond, which, in the case of butadiene, forms a methallyl-nickel cyanide intermediate. mdpi.comwikipedia.org

Reductive Elimination: The cycle concludes with the rate-limiting reductive elimination of the nitrile product from the alkylmetal cyanide complex, regenerating the nickel(0) catalyst. wikipedia.org This step forms either the branched (2M3BN) or linear (3PN) product. mdpi.comresearchgate.net

The selectivity of this process can be controlled by the choice of ligands on the nickel catalyst. While monodentate phosphites give a 2M3BN:3PN ratio of approximately 30:70, the use of chelating phosphine (B1218219) ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) can achieve up to 97% selectivity for the linear 3PN product. mdpi.comresearchgate.net Lewis acids can also be used as co-catalysts to accelerate the final reductive elimination step. wikipedia.org

Catalyst SystemProductSelectivity/Ratio
Ni(0) with monodentate phosphites2M3BN : 3PN~ 30 : 70
Ni(COD)₂ with dppb ligand3PN97%

The conjugate addition of cyanide to α,β-unsaturated compounds is a powerful method for forming carbon-carbon bonds and synthesizing valuable chiral building blocks. organic-chemistry.org this compound, as an α,β-unsaturated nitrile, is a potential substrate for such reactions. While specific studies on the enantioselective conjugate addition of cyanide directly to this compound are not widely documented, the mechanism has been well-established for other α,β-unsaturated systems like imides and enones. organic-chemistry.orgnih.gov

A notable example is the use of a (Salen)Al-Cl complex to catalyze the asymmetric conjugate addition of HCN to α,β-unsaturated imides, achieving high yields and excellent enantioselectivities (up to 90% yield and 97% ee). organic-chemistry.org The reaction often uses a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) in conjunction with an alcohol to generate HCN in situ. organic-chemistry.org Mechanistic studies suggest a bimetallic, dual activation mechanism where a (salen)Al-CN complex delivers the cyanide nucleophile to the electrophilic substrate, which is also activated by a metal-salen unit. organic-chemistry.org

Similarly, a gadolinium-based catalyst has been developed for the first synthetically useful catalytic enantioselective conjugate addition of cyanide to enones. nih.gov This system demonstrated wide substrate scope and exclusively produced the 1,4-addition product over the 1,2-adduct. nih.gov The high regioselectivity was attributed to the stabilization of a silylated polymetallic catalyst that favors 1,4-addition and the catalyst's ability to promote the reversal of any 1,2-adduct formed. nih.gov

Substrate ClassCatalyst SystemKey Findings
α,β-Unsaturated Imides(Salen)Al-ClUp to 90% yield and 97% enantiomeric excess (ee). organic-chemistry.org
EnonesGd complex with TBSCNExclusive 1,4-addition with high enantioselectivity. nih.gov

Performing organometallic catalysis in aqueous media presents both opportunities and challenges, including catalyst stability and substrate solubility. nih.gov While many organometallic reactions are conducted under anhydrous conditions, there is growing evidence that many complexes and intermediates can tolerate water. nih.govrsc.org

For reactions involving nitriles like this compound, the presence of water can be significant. For instance, the hydration of cyanohydrins to α-hydroxyamides has been successfully carried out in water using ruthenium catalysts. researchgate.net However, these reactions highlight a key challenge: the potential for catalyst poisoning by cyanide ions, which can form from the decomposition of cyanohydrins in aqueous solutions. researchgate.net A very low conversion rate was observed in one study using acetonitrile (B52724) as a solvent, which was attributed to the strong coordination of cyanide to the ruthenium catalyst surface, leading to its poisoning. researchgate.net In contrast, using water as the solvent led to complete conversion, demonstrating the complex role of the solvent environment. researchgate.net

The development of water-tolerant catalysts is crucial for expanding the scope of organometallic reactions in aqueous and biological settings. nih.govrsc.org Strategies include designing catalysts with sufficient stability and reactivity in water, which could enable processes like hydrocyanation or isomerization of this compound to be performed under more environmentally benign conditions. nih.gov

Double Metal Cyanide Catalysis in Polymerization

Double metal cyanide (DMC) complexes are highly effective catalysts, particularly for ring-opening polymerization of epoxides like propylene (B89431) oxide. Current time information in Bangalore, IN.mdpi.comnih.gov These catalysts are valued in the production of polyether polyols, which are precursors for a wide range of polyurethane products such as coatings, foams, elastomers, and adhesives. njchm.comgoogle.comgoogle.com The use of DMC catalysts leads to polyols with low unsaturation, narrow molecular weight distributions, and high molecular weights compared to those produced with traditional basic catalysts like potassium hydroxide (B78521) (KOH). njchm.comgoogle.com

DMC catalysts are typically prepared by reacting aqueous solutions of a metal salt, such as zinc chloride, with a metal cyanide salt, like potassium hexacyanocobaltate, to form a precipitate. nih.govgoogle.com The general formula for these complexes can be represented as M_a[M′(CN)_b]_c·xMX_d·yL·zH₂O, with Zn(II)-Co(III) systems being the most common. mdpi.com The inclusion of an organic complexing agent, often an alcohol or ether, is crucial for achieving high catalytic activity. nih.govgoogle.com Modern research has focused on creating well-defined DMC catalysts to better understand the structure-performance relationship. nih.gov For instance, reevaluating the catalyst composition as a salt of (NC)₆Co³⁻ anions with a 1:1 ratio of Zn²⁺ and (X)Zn⁺ cations (where X can be Cl, RO, AcO) has led to the synthesis of highly efficient catalysts. nih.gov

While the primary application of DMC catalysts is in the polymerization of epoxides google.com and their copolymerization with carbon dioxide mdpi.comeuropa.eu, their effectiveness extends to other polymerization reactions. rsc.org The catalytic activity stems from the unique open framework structure of the DMC complexes. mdpi.com The polymerization process with DMC catalysts is typically performed under moderate temperatures (e.g., 140 ± 10°C) and pressures. njchm.com The high activity of these catalysts allows for very low catalyst concentrations (e.g., 30 ppm), which simplifies product purification and reduces production costs. njchm.com

Table 1: General Composition and Features of DMC Catalysts
ComponentExampleFunctionReference
Metal SaltZinc Chloride (ZnCl₂)Forms the primary metal center (M). mdpi.comnih.govgoogle.com
Metal Cyanide SaltPotassium Hexacyanocobaltate (K₃[Co(CN)]₆)Provides the cyanide complex anion (M'). mdpi.comnih.gov
Organic Complexing Agenttert-Butyl alcoholEssential for high catalytic activity. google.com
Key ApplicationPropylene Oxide PolymerizationProduces polyether polyols for polyurethanes. mdpi.comgoogle.com
Product AdvantageLow UnsaturationImproves the quality of the final polymer product. njchm.comgoogle.com

Enantioselective Conjugate Addition of Cyanide

Nucleophilic Addition Reactions

The nitrile group (C≡N) in this compound is susceptible to nucleophilic addition reactions. A classic example is the addition of hydrogen cyanide (HCN) to aldehydes and ketones, which results in the formation of cyanohydrins. chemguide.co.uklibretexts.orgopenstax.org This reaction is base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. openstax.orgpressbooks.pub

While this compound itself does not have a carbonyl group for this specific reaction, its nitrile group can be transformed via related nucleophilic chemistry. The carbon atom of the nitrile group is electrophilic, and the triple bond can be attacked by nucleophiles, although this is less common than addition to carbonyls.

A more significant reaction pathway involving this compound is its reduction to a primary amine. This transformation is a powerful tool in organic synthesis. pressbooks.pub The two-step sequence involves the conversion of an alkyl halide to a nitrile, followed by reduction. libretexts.org In the case of this compound, the nitrile group is already present. The reduction can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pubpressbooks.pub This process converts the nitrile (R–C≡N) into a primary amine (R–CH₂NH₂), thereby transforming this compound into 3-methyl-3-buten-1-amine. openstax.orgpressbooks.pub

Another important class of nucleophilic additions is the Strecker amino acid synthesis. nih.gov The classical Strecker reaction involves the addition of an amine to an aldehyde or ketone to form an imine, followed by the nucleophilic attack of a cyanide ion to produce an α-aminonitrile. nih.govthieme-connect.de Subsequent hydrolysis of the aminonitrile yields an amino acid. nih.gov This highlights the versatility of the cyanide group in forming new carbon-carbon and carbon-nitrogen bonds through nucleophilic addition pathways.

Table 2: Key Nucleophilic Reactions Involving Nitriles
Reaction TypeSubstrate(s)ReagentProduct TypeReference
Cyanohydrin FormationAldehyde/KetoneHCN / CN⁻Cyanohydrin (R₂C(OH)CN) libretexts.orgopenstax.org
Nitrile ReductionThis compoundLiAlH₄Primary Amine pressbooks.pubpressbooks.pub
Strecker SynthesisAldehyde/Ketone, AmineHCN / CN⁻α-Aminonitrile nih.govthieme-connect.de

Radical Chemistry and Ion-Molecule Reactions

This compound can be a precursor to radical species under specific conditions. The flash photolysis of allyl cyanide, a closely related compound, is known to produce the allyl radical. rsc.orgdergipark.org.tr This suggests that this compound can similarly generate the methallyl radical upon photodecomposition, typically through the scission of the weakest bond. dergipark.org.tr The β-methallyl radical has been studied using kinetic spectroscopy, and its decay was found to be a second-order process. researchgate.net

The reaction of cyano radicals with organic substrates can proceed through a mechanism involving the formation of activated radical intermediates. lookchem.com These intermediates then decay by eliminating the most weakly bound atom or group. lookchem.com This indicates a potential pathway for this compound to engage in radical-initiated reactions.

Ion-molecule reactions involving the methallyl group have also been investigated. Zirconocene-based polymerization systems can form Zr-bound allyl species, which are often considered catalyst deactivation products. researchgate.net The study of model complexes like (C₅H₅)₂Zr(Me)(methallyl) reveals that they can undergo reactions such as allyl-alkyl exchange with aluminum alkyls. researchgate.net Furthermore, the cationic species derived from these complexes, such as the contact ion pair (C₅H₅)₂Zr(methallyl)⁺H₃CB(C₆F₅)₃⁻, can react with propene through insertion between the zirconium and an allylic terminus. researchgate.net These studies provide insight into the fundamental ion-molecule interactions of methallyl-metal complexes.

Advanced Applications and Derivatization Chemistry

Role as a Chemical Intermediate in Complex Molecule Synthesis

Methallyl cyanide is an important chemical intermediate used in the synthesis of more complex molecules, including those for the pharmaceutical and agrochemical industries. lookchem.comontosight.ai The dual reactivity of the nitrile and the double bond allows for a variety of transformations. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, while the double bond can undergo addition reactions.

Its role as a precursor is evident from the variety of downstream products that can be synthesized from it. These transformations highlight its utility in building more complex molecular frameworks. lookchem.com For instance, the conversion of this compound to 3-methylbut-3-enoic acid provides a derivative with a different functional group, opening up further synthetic pathways. lookchem.com While direct application in the final structure of a specific commercial drug is not widely documented in public literature, its value lies in providing the essential methallyl structural unit or serving as a precursor to other key intermediates. ontosight.ai The synthesis of alkaloid natural products, for example, often involves the precise installation of methallyl groups, a function that can be fulfilled by reagents derived from or related to this compound. acs.org

Table 1: Examples of Downstream Products from this compound

Product Name CAS Number Molecular Formula
3,3-dimethylacrylonitrile 4786-24-7 C₅H₇N
3-methylbut-3-enoic acid 1617-31-8 C₅H₈O₂
3-methylbut-3-enoyl chloride 3350-77-4 C₅H₇ClO
N-(3-methyl-3-butenyl)benzamide 54316-51-7 C₁₂H₁₅NO

This table is generated based on data from chemical supplier databases. lookchem.com

Polymer Chemistry and Material Science Applications

The unique structure of this compound lends itself to several applications in polymer and material science, from enhancing battery performance to acting as a building block for novel polymers.

In the field of lithium-ion batteries, the formation of a stable Solid Electrolyte Interphase (SEI) on the graphite (B72142) anode is crucial for battery longevity and performance. researchgate.netgoogle.com Additives are often introduced to the electrolyte to facilitate the creation of a robust SEI layer. While research specifically documenting this compound for this purpose is not prominent, its close structural analog, allyl cyanide, has been successfully investigated as a film-forming additive. researchgate.net

In studies using propylene (B89431) carbonate (PC)-based electrolytes, the addition of 2% by weight of allyl cyanide was shown to effectively suppress the exfoliation of the graphite anode. researchgate.net This is achieved through a proposed mechanism of reductive polymerization of the allyl cyanide on the anode surface during the initial charging cycles, creating a protective film. researchgate.net This film prevents the co-intercalation of solvent molecules that leads to graphite damage. A graphite/Li half-cell using this additive demonstrated an initial coulombic efficiency of 75% and maintained a specific capacity of 300 mAh/g after 48 cycles. researchgate.net Given the structural similarity, it is plausible that this compound could function in a similar capacity, leveraging its unsaturated nitrile structure to improve SEI characteristics.

This compound is classified as a monomer, indicating its potential for direct use in polymerization reactions. lookchem.com Research is exploring its utility as a monomer or a crosslinking agent in polymer chemistry. vulcanchem.com The methallyl group is a valuable functional moiety in the synthesis of advanced polymers. For example, patent literature describes the use of agents containing methallyl groups to functionalize conjugated diene-based polymers. rsc.org

Furthermore, compounds derived from the methallyl group are used to create macromonomers for specialized applications. In one instance, a catalyst derived from methallyl alcohol is used to produce methylallyl polyoxyethylene ether, a key macromonomer for synthesizing high-performance polycarboxylate water-reducing agents used in concrete. google.com This highlights the importance of the methallyl structure in building large, functional polymer chains.

Ring-Opening Polymerization (ROP) is a critical method for producing a variety of polymers, including polyethers and polyesters. The catalysis of this reaction is a significant area of research. In this context, it is not this compound itself, but a class of materials known as Double Metal Cyanide (DMC) complexes that act as highly effective heterogeneous catalysts. nih.govmdpi.commdpi.com

DMC catalysts are inorganic coordination polymers, with a common example being a Zn-Co complex, where zinc and cobalt atoms are linked by cyanide bridges. mdpi.com These solid materials possess Lewis acidic sites that are key to their catalytic activity. mdpi.commdpi.com They are renowned for their high efficiency in the ROP of epoxides like propylene oxide, which is used to produce polyether polyols for the polyurethane industry. nih.govresearchgate.net DMC catalysts are also effective in the ROP of other cyclic monomers, such as ε-caprolactone and δ-valerolactone, to form polyesters. mdpi.comnih.gov Their high activity means that they can be used at very low concentrations, often eliminating the need for their removal from the final polymer product. researchgate.net

The polymerization of hydrogen cyanide (HCN) is considered a cornerstone of prebiotic chemistry, representing a plausible pathway to the formation of life's essential building blocks on the early Earth. mdpi.comrsc.org HCN is a simple molecule believed to have been abundant in the prebiotic environment and can polymerize under various conditions to form a complex mixture of compounds. mdpi.comresearchgate.net

These HCN-derived polymers are heterogeneous solids, often appearing as yellow-to-brown or black materials. mdpi.com Crucially, hydrolysis of these polymers has been shown to yield biologically significant molecules, including amino acids (the building blocks of proteins) and nucleobases like adenine (B156593) (a component of RNA and DNA). rsc.orgresearchgate.net The formation of the HCN dimer, iminoacetonitrile, is considered a potential rate-limiting first step in the polymerization process. nih.gov While the chemistry of HCN and its polymers is central to origin-of-life scenarios, the scientific literature does not currently document a specific role for this compound in this process. The focus remains on HCN as the primary precursor. mdpi.comrsc.org

Role in Ring-Opening Polymerization Catalysis

Flavor Chemistry and Food Science

A prominent example is found in the production of cold-pressed rapeseed oil. Research shows that when rapeseeds undergo microwave pretreatment, the resulting oil exhibits a different aromatic profile compared to oil from untreated seeds. Specifically, the concentration of the pungent compound 4-isothiocyanato-1-butene is substantially reduced, while the concentration of the non-pungent this compound increases by as much as 95%. researchgate.netresearchgate.net This chemical transformation is desirable as it reduces the sharp, pungent notes and contributes to a milder, roasted flavor in the final product. researchgate.netresearchgate.net

Table 2: Impact of Microwave Pretreatment on Key Flavor Compounds in Rapeseed Oil

Compound Flavor Profile Change with Microwave Pretreatment
4-Isothiocyanato-1-butene Pungent Decreases by 74-95%
This compound Non-pungent Increases by up to 95%

This table synthesizes data from research on rapeseed oil flavor attributes. researchgate.netresearchgate.net


Chiral Building Blocks in Asymmetric Synthesis

This compound, while not as extensively documented as a direct chiral precursor in the same vein as more common starting materials, holds significant potential as a versatile C5 building block for the synthesis of valuable chiral molecules. Its utility arises from the strategic placement of a nitrile group and a methallyl moiety, both of which can be manipulated with a high degree of stereocontrol through modern asymmetric catalysis. The primary routes to generating chiral synthons from this compound and its derivatives involve enantioselective transformations such as hydrocyanation and related addition reactions. These methods introduce a chiral center that can be further elaborated into a variety of functional groups.

The resulting chiral nitriles are particularly valuable intermediates in organic synthesis. The cyano group can be readily converted into amines, carboxylic acids, amides, and ketones, making these chiral nitriles precursors to a wide array of more complex, biologically active molecules. acs.org

One of the key strategies for unlocking the chiral potential of this compound-related structures is through asymmetric hydrocyanation of the double bond. While the direct asymmetric hydrocyanation of this compound itself is not extensively reported, the hydrocyanation of 1,1-disubstituted alkenes, a class to which this compound belongs, is a well-established transformation. researchgate.netuni-koeln.de This reaction, typically catalyzed by transition metal complexes with chiral ligands, can introduce a cyanide group with high enantioselectivity.

Furthermore, derivatives of this compound, such as those where the nitrile is transformed into another functional group, can undergo highly stereoselective reactions. For instance, the condensation of a nitrile with methallyl magnesium chloride has been used to create a dienamide, which then undergoes a highly enantioselective ruthenium-catalyzed asymmetric hydrogenation to produce a chiral amide with 98.5% enantiomeric excess (ee). nih.gov This chiral amide is a key precursor for the synthesis of (R)-Sibutramine, an appetite suppressant. nih.gov

The following table summarizes the types of chiral building blocks that can be derived from methallyl precursors and their subsequent applications.

Precursor TypeAsymmetric ReactionChiral Building BlockEnantioselectivity (ee)Application / Product Class
Methallyl DerivativeAsymmetric HydrogenationChiral Amide98.5%Precursor to (R)-Sibutramine nih.gov
1,1-Disubstituted AlkeneAsymmetric HydrocyanationChiral Nitrileup to 98%General precursor to chiral amines, carboxylic acids researchgate.net
VinylareneAsymmetric HydrocyanationBranched Chiral NitrileHighPrecursors to anti-inflammatory drugs (e.g., Ibuprofen, Naproxen) thieme-connect.de

The research into the asymmetric hydrocyanation of alkenes has yielded various catalytic systems capable of delivering high enantioselectivity for a range of substrates. These systems often employ nickel or rhodium catalysts paired with chiral phosphine (B1218219) or phosphite (B83602) ligands. researchgate.netthieme-connect.de The general success with 1,1-disubstituted alkenes suggests that a suitable catalyst system could be developed for the direct, enantioselective hydrocyanation of the methallyl scaffold, providing direct access to chiral β-methyl nitriles.

Moreover, chiral β-hydroxy nitriles are another important class of building blocks accessible through asymmetric synthesis, often employed in the synthesis of statins. nih.gov While direct synthesis from this compound is not the typical route, the structural motif is closely related, highlighting the value of the chiral nitrile functionality.

The versatility of the methallyl group is further demonstrated in the diastereoselective alkylation of chiral nitro hydrazone dianions with methallyl iodide, showcasing the ability of the methallyl group to be introduced stereoselectively into a molecule. acs.org

Reductive Degradation

Microbial Biodegradation Mechanisms

Biodegradation is considered an environmentally friendly and sustainable method for detoxifying cyanide-containing wastes. nih.gov Microorganisms have evolved diverse and efficient enzymatic systems to break down cyanide and related compounds.

Microorganisms capable of using cyanide or its derivatives as a primary source of nitrogen for growth are known as cyanotrophic. mdpi.comembopress.orgd-nb.info These bacteria and fungi are key players in the natural attenuation of cyanide pollution. embopress.org They possess specific metabolic pathways to degrade cyanide while having mechanisms to protect themselves from its toxicity, such as a cyanide-insensitive respiratory chain. nih.govd-nb.info

A well-studied example is the alkaliphilic bacterium Pseudomonas pseudoalcaligenes CECT5344, which can tolerate and metabolize high concentrations of cyanide. embopress.orgd-nb.info This bacterium assimilates cyanide by having it react chemically with oxaloacetate to form a cyanohydrin intermediate. asm.orgresearchgate.net This nitrile is then hydrolyzed by the enzyme nitrilase NitC to produce ammonium (B1175870), which can be used by the cell. nih.govresearchgate.net Many other bacterial genera, including Bacillus, Klebsiella, and Rhodococcus, have also been identified as cyanide degraders. scielo.org.coijrjournal.com The ability to degrade various nitriles is a key feature of these organisms, allowing them to break down compounds like this compound. nih.gov

Table 2: Examples of Cyanide-Degrading Microorganisms and Pathways

MicroorganismDegradation PathwayKey Enzyme(s)ProductsCitation
Pseudomonas pseudoalcaligenes CECT5344Hydrolytic (via cyanohydrin)Nitrilase (NitC)Ammonium, Carboxylic Acid nih.govoup.comresearchgate.net
Bacillus sp.HydrolyticNot specifiedAmmonia (B1221849), CO₂, Formate scielo.org.coijrjournal.com
FungiHydrolyticCyanide HydrataseFormamide (B127407) nih.govembopress.org
Klebsiella oxytocaReductiveNot specifiedMethane, Ammonia researchgate.net
Various BacteriaSubstitution/Transfer3-Cyanoalanine synthase, Rhodanese3-Cyanoalanine, Thiocyanate (B1210189) nih.govasm.org

Enzymatic Transformations (e.g., Nitrilase, Cyanidase, Cyanide Hydratase)

The biodegradation of nitrile compounds like this compound is primarily accomplished through enzymatic hydrolysis. The key enzymes involved belong to the nitrilase superfamily, which includes nitrilases, cyanide hydratases, and cyanidases. nih.govembopress.orgmdpi.com These enzymes catalyze the conversion of the cyano group (-C≡N) into less toxic products such as carboxylic acids, amides, and ammonia. mdpi.comd-nb.info

Nitrilase (EC 3.5.5.1):

Nitrilases directly hydrolyze nitriles to the corresponding carboxylic acid and ammonia, without the formation of an amide intermediate. d-nb.infod-nb.info This one-step pathway is a common mechanism in bacteria, fungi, and plants for nitrile detoxification and assimilation. mdpi.com The reaction is as follows:

R-C≡N + 2 H₂O → R-COOH + NH₃

While direct studies on the enzymatic transformation of this compound by purified nitrilases are limited, research on structurally similar compounds provides insights. For instance, nitrilases from various organisms, including species of Rhodococcus and Pseudomonas, have been shown to act on a range of aliphatic and aromatic nitriles. scispace.comnih.govosti.gov A nitrilase from Gibberella intermedia has demonstrated high activity against glucosinolate-derived nitriles like 3-butenenitrile (B123554) and 4-pentenenitrile, which are structurally related to this compound. nih.gov However, substrate specificity can be influenced by factors such as chain length and branching. For example, a study on a nitrile hydratase/amidase system from Bacillus pallidus Dac521 showed that while it could hydrolyze branched nitriles like isobutyronitrile (B166230) and methacrylonitrile (B127562) (branched at the second carbon), it could not act on isovaleronitrile (B1219994) (branched at the third carbon), suggesting that the position of the methyl group in this compound (3-methyl-3-butenenitrile) could impact enzymatic activity. ucl.ac.uk

The general mechanism for nitrilase activity involves a catalytic triad, typically composed of Cys-Glu-Lys residues, which facilitates the hydrolysis of the nitrile bond. nih.gov

Cyanidase (Cyanide Dihydratase; EC 3.5.5.1):

Cyanidases are enzymes that specifically target the cyanide ion (HCN/CN⁻), catalyzing its hydrolysis directly to formic acid and ammonia. nih.govd-nb.info This pathway is primarily found in bacteria, such as Pseudomonas stutzeri and Rhodococcus sp.. nih.govnih.gov The reaction is:

HCN + 2 H₂O → HCOOH + NH₃

This enzymatic route is crucial for the detoxification of inorganic cyanide. While the primary substrate is inorganic cyanide, the release of cyanide ions during the metabolism of organic nitriles could potentially be acted upon by cyanidases present in the microbial consortium. The crude enzyme from Rhodococcus sp. UKMP-5M was found to biodegrade cyanide into ammonia and formate, indicating the presence of a cyanidase. nih.gov

Cyanide Hydratase (EC 4.2.1.66):

Cyanide hydratases convert cyanide into formamide. embopress.orgd-nb.info This enzyme is predominantly found in fungi. nih.gov The formamide produced can be further hydrolyzed to formic acid and ammonia by an amidase. d-nb.info The reaction is:

HCN + H₂O → HCONH₂

Studies on Pseudomonas pseudoalcaligenes have detected formamide as an end-product of cyanide degradation, suggesting the involvement of a cyanide hydratase-like activity. researchgate.net Like cyanidases, cyanide hydratases primarily act on inorganic cyanide. Their relevance to this compound degradation would depend on the metabolic pathways that might lead to the release of free cyanide from the parent molecule.

EnzymeEC NumberReaction CatalyzedTypical OrganismsRelevance to this compound
Nitrilase 3.5.5.1R-C≡N + 2 H₂O → R-COOH + NH₃Rhodococcus sp., Pseudomonas sp., Gibberella sp.Likely the primary pathway for direct hydrolysis, though specificity for this compound is not widely documented. scispace.comnih.govnih.gov
Cyanidase (Cyanide Dihydratase) 3.5.5.1HCN + 2 H₂O → HCOOH + NH₃Pseudomonas stutzeri, Rhodococcus sp.Acts on free cyanide, which could be a metabolic byproduct of this compound degradation. nih.govnih.gov
Cyanide Hydratase 4.2.1.66HCN + H₂O → HCONH₂Fungi, some bacteria (Pseudomonas pseudoalcaligenes)Acts on free cyanide; its role depends on the release of cyanide during this compound breakdown. nih.govresearchgate.net

Industrial Waste Management and Bioremediation Strategies

Industrial wastewater containing nitrile compounds such as this compound requires effective treatment to prevent environmental contamination due to their toxicity. probiosphere.casamcotech.com Management strategies involve both physicochemical methods and increasingly, biological treatments (bioremediation) which are considered more cost-effective and environmentally friendly. nih.govscielo.sa.cr

Industrial Waste Management:

Wastewater from industries producing or using nitriles can be managed through several established technologies. saltworkstech.com These include:

Chemical Oxidation: Methods like alkaline chlorination or ozonation can be used to destroy cyanide and nitrile compounds. nih.gov

Adsorption: Granular activated carbon (GAC) can adsorb organic compounds like nitriles from wastewater. saltworkstech.com

Membrane Separation: Technologies such as reverse osmosis can separate nitriles from water, producing a clean effluent and a concentrated waste stream for further treatment or disposal. samcotech.com

Chemical Precipitation: This method is primarily for inorganic cyanide, using reagents like ferrous sulfate (B86663) to precipitate cyanide complexes. saltworkstech.com

These physical-chemical processes can be effective but may be expensive and can generate secondary waste products. scielo.sa.cr

Bioremediation Strategies:

Bioremediation leverages the metabolic capabilities of microorganisms to degrade pollutants. mdpi.comscielo.sa.cr For nitrile-containing wastes, this typically involves using bacteria or fungi that produce the enzymes discussed in section 5.2.2.

Key aspects of bioremediation for nitrile-contaminated waste include:

Bioaugmentation and Biostimulation: This involves introducing specialized microbial strains (bioaugmentation) or adding nutrients to stimulate the activity of indigenous microorganisms (biostimulation) capable of nitrile degradation.

Bioreactors: Contaminated water can be treated in bioreactors, such as packed-bed reactors or activated sludge systems, which contain a high concentration of nitrile-hydrolyzing microorganisms. nih.gov The use of immobilized cells, for example, encapsulating crude extracts of Rhodococcus UKMP-5M in gellan gum, has been shown to enhance cyanide biodegradation, improve stability over a wider pH and temperature range, and allow for repeated use. cabidigitallibrary.org

Microbial Consortiums: Often, a mixture of different microbial species is more effective than a single strain, as different species can carry out different steps in the degradation pathway. nih.gov

While specific bioremediation protocols for this compound are not well-documented, the strategies developed for other nitriles are applicable. Strains of Pseudomonas and Rhodococcus are particularly noted for their ability to degrade a wide variety of nitriles and are prime candidates for use in bioremediation of waste containing this compound. mdpi.comresearchgate.net For example, Pseudomonas pseudoalcaligenes CECT 5344 has been extensively studied for its ability to detoxify industrial wastes containing high concentrations of cyanide. d-nb.infonih.gov

StrategyDescriptionKey Microorganisms/ComponentsFindings & Research
Chemical Oxidation Use of strong oxidizing agents (e.g., bleach, ozone) to break down nitrile and cyanide compounds.Bleach (Sodium Hypochlorite), OzoneEffective for complete destruction of cyanide to nitrogen gas. nih.govsaltworkstech.com
Adsorption Passing wastewater through adsorbent media like Granular Activated Carbon (GAC) to capture contaminants.Granular Activated Carbon (GAC)Suitable for polishing or treating intermittent waste streams. samcotech.comsaltworkstech.com
Bioreactors with Immobilized Cells Encapsulating microbial cells or enzymes on a solid support to create a stable, reusable biocatalyst for continuous treatment.Rhodococcus sp., Pseudomonas sp.Immobilized crude extract of Rhodococcus UKMP-5M showed enhanced stability and reusability for cyanide degradation. cabidigitallibrary.org Mixed biofilms of Alcaligenes faecalis and Rhodococcus ruber effectively removed acetonitrile (B52724) and acrylonitrile. nih.gov
Bioaugmentation Introducing specific, highly efficient microbial strains into the contaminated environment to enhance degradation rates.Pseudomonas pseudoalcaligenes CECT5344This strain is a robust candidate for bioremediation due to its tolerance to high cyanide concentrations and its metabolic versatility. d-nb.infonih.gov

Table of Compounds

Toxicology and Mechanistic Insights of Cyanide Containing Compounds

Cellular and Molecular Mechanisms of Toxicity

The toxicity of cyanide compounds, including methallyl cyanide, stems from their ability to rapidly disrupt cellular processes essential for life. The primary mechanisms involve the shutdown of aerobic respiration, the generation of damaging reactive molecules, and a forced shift to less efficient energy production pathways.

Inhibition of Cytochrome c Oxidase and Cellular Respiration

The cornerstone of cyanide's toxicity is its potent inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. numberanalytics.comnih.gov This enzyme, also known as Complex IV, is responsible for the final step in aerobic respiration: transferring electrons to oxygen, the ultimate electron acceptor. droracle.aivaia.com

Cyanide, in its hydrogen cyanide (HCN) form, readily diffuses across mitochondrial membranes. droracle.ai Once inside the mitochondrial matrix, it binds with high affinity to the ferric (Fe³⁺) ion within the heme a3 component of cytochrome c oxidase. numberanalytics.comdroracle.aimahidol.ac.th This binding event effectively blocks the transfer of electrons to oxygen, halting the entire electron transport chain. numberanalytics.comdroracle.ai Consequently, oxidative phosphorylation, the process that generates the vast majority of cellular adenosine (B11128) triphosphate (ATP), ceases. droracle.ainy.gov Tissues with high oxygen demands, such as the brain and heart, are particularly vulnerable to this abrupt stop in energy production. numberanalytics.com

The inhibition of cytochrome c oxidase leads to a state of "histotoxic anoxia," where cells are unable to utilize oxygen, even when it is plentiful in the blood. nih.govdroracle.ai This cellular suffocation is a primary cause of the rapid and severe symptoms observed in cyanide poisoning. numberanalytics.comwikipedia.org

Role of Diffusible Reactive Oxygen Species (DROS) in Toxicity

Beyond the direct inhibition of respiration, cyanide toxicity is exacerbated by the generation of diffusible reactive oxygen species (DROS), also known as reactive oxygen species (ROS). nih.govrsc.org These are chemically reactive molecules containing oxygen, such as peroxides, that can cause significant damage to cellular components.

Studies have shown that cyanide exposure leads to a rapid increase in peroxide formation within the cytoplasm of neuronal cells. nih.gov This accumulation of DROS is thought to contribute to the impairment of motor function observed in cyanide poisoning. nih.gov The generation of these reactive species can lead to lipid peroxidation, a process where the lipids in cell membranes are attacked and degraded, compromising cellular integrity. ijabbr.com

Furthermore, cyanide has been found to inhibit key antioxidant defense enzymes like superoxide (B77818) dismutase and catalase, which are responsible for neutralizing DROS. nih.gov This dual action of increasing DROS production while simultaneously crippling the cell's ability to defend against them creates a highly damaging oxidative stress environment. nih.gov This oxidative process is considered a significant component of cyanide's cytotoxic action. nih.gov

Anaerobic Metabolism and Lactic Acidosis

With the aerobic pathway for ATP production blocked by cyanide, cells are forced to switch to anaerobic metabolism to meet their energy demands. numberanalytics.comny.govdroracle.ai In this process, glucose is broken down into pyruvate, which is then converted to lactate (B86563) to regenerate the NAD+ needed for glycolysis to continue. mahidol.ac.th

Metabolic Pathways and Detoxification Processes

The body possesses natural defense mechanisms to metabolize and detoxify cyanide, converting it into less harmful substances that can be excreted. These pathways are crucial for surviving low-level exposures and form the basis for some antidote strategies.

Conversion to Thiocyanate (B1210189) (Rhodanese Pathway)

The primary and most widely studied pathway for cyanide detoxification is its conversion to the much less toxic compound thiocyanate (SCN⁻). wikipedia.orgwikipedia.org This reaction is catalyzed by the mitochondrial enzyme rhodanese (also known as thiosulfate (B1220275) sulfurtransferase). nih.govwikipedia.orgeurekaselect.com

Rhodanese facilitates the transfer of a sulfur atom from a sulfur donor, most commonly thiosulfate (S₂O₃²⁻), to the cyanide ion (CN⁻). nih.govresearchgate.net The reaction proceeds in a two-step "ping-pong" mechanism. First, the enzyme's active site, containing a critical cysteine residue, reacts with the thiosulfate to form a persulfide intermediate. In the second step, this enzyme-sulfur complex reacts with cyanide to produce thiocyanate, which is then released, regenerating the enzyme for another cycle. wikipedia.org

The resulting thiocyanate is approximately 200 times less toxic than cyanide and is water-soluble, allowing it to be readily excreted in the urine. ny.govwikipedia.org The activity of rhodanese varies in different tissues, with the highest concentrations typically found in the liver and kidneys. wikipedia.orgeurekaselect.com The availability of a sulfur donor is often the rate-limiting factor in this detoxification process. ny.gov

Other Enzymatic and Non-Enzymatic Detoxification Routes

While the rhodanese pathway is dominant, other enzymatic and non-enzymatic routes contribute to cyanide detoxification.

Enzymatic Pathways:

3-Mercaptopyruvate Sulfurtransferase (MPST): This enzyme, found in both the cytoplasm and mitochondria, also catalyzes the conversion of cyanide to thiocyanate, working in concert with rhodanese. nih.gov

Cyanide Hydratase and Cyanidase: Some microorganisms, and to a lesser extent other organisms, possess enzymes like cyanide hydratase and cyanidase. researchgate.netsurrey.ac.ukresearchgate.net These enzymes can hydrolyze cyanide to formamide (B127407) or directly to formic acid and ammonia (B1221849), which can then be used as carbon and nitrogen sources by the organism. researchgate.netajol.info

Cyanide Dioxygenase: This enzyme can oxidize cyanide to carbon dioxide and ammonia. researchgate.net

Non-Enzymatic Pathways:

Reaction with Hydroxocobalamin (B81358): A minor but important detoxification route is the reaction of cyanide with hydroxocobalamin (a form of vitamin B12). This reaction forms cyanocobalamin (B1173554) (vitamin B12), a stable and non-toxic compound that is excreted in the urine. ny.gov

Reaction with Disulfides: Oxidized disulfides can react directly with the cyanide anion to form thiocyanates, representing a potential first line of defense. nih.gov

Conversion to Carbon Dioxide: A small amount of cyanide can be converted to carbon dioxide, which is then eliminated from the body through exhalation. ny.gov

These multiple pathways highlight the body's integrated defense system against cyanide toxicity.

Hepatic Metabolism (Cytochrome P-450 System)

The hepatic metabolism of xenobiotics, including nitrile compounds, is predominantly carried out by the cytochrome P-450 (CYP) superfamily of enzymes. nih.gov These hemoproteins are crucial in the biotransformation of foreign compounds, often leading to their detoxification and excretion. nih.gov However, in some instances, this metabolic process can result in the creation of more toxic reactive metabolites, a phenomenon known as bioactivation. evotec.com

While specific research on the hepatic metabolism of this compound is not extensively documented, significant insights can be drawn from its close structural analog, allyl cyanide. The metabolism of allyl cyanide is known to be mediated by the cytochrome P-450 system, primarily by the CYP2E1 isozyme. wikipedia.orgresearchgate.netoup.com This process is believed to occur via hydroxylation at the alpha-carbon position, which generates an unstable cyanohydrin intermediate. researchgate.net This intermediate then rapidly decomposes, releasing cyanide and acrolein. researchgate.net The release of cyanide is a major contributor to the acute toxicity observed with many aliphatic nitriles. researchgate.net

Studies using CYP2E1-null mice have demonstrated that this enzyme plays a major role in the metabolism of allyl cyanide that leads to cyanide release and subsequent lethality. oup.com Given the structural similarities between this compound and allyl cyanide, it is hypothesized that this compound undergoes a similar metabolic pathway, also mediated by CYP enzymes, resulting in the liberation of cyanide.

Table 1: Key Enzymes and Hypothesized Metabolic Actions on Allyl Cyanide
Enzyme/SystemSubstrate ExampleHypothesized Metabolic ActionResulting ProductsReference
Cytochrome P-450 (CYP2E1)Allyl Cyanideα-carbon hydroxylationUnstable cyanohydrin, leading to cyanide and acrolein release researchgate.net
Cytochrome P-450 (CYP2A5)Allyl CyanideEpoxidation of the β-γ double bondAssociated with vestibular toxicity (non-cyanogenic pathway) oup.com

Neurotoxicological Effects of Allyl Cyanide Analogs

Aliphatic nitriles, including analogs of allyl cyanide, are recognized for their potential neurotoxicity. wikipedia.org The toxic effects often depend on the specific chemical structure, including the degree of saturation and the arrangement of atoms within the molecule. researchgate.net

Studies on allyl cyanide have revealed specific neurotoxic manifestations in animal models. In rats, oral administration of allyl cyanide has been shown to cause a loss of hair cells in the auditory system and damage to the cornea. wikipedia.org Behavioral effects, such as reduced rearing activity, have also been observed. wikipedia.org These neurotoxic symptoms are shared with other unsaturated aliphatic mononitriles like 2-butenenitrile and 3,3'-iminodipropionitrile. wikipedia.org Furthermore, research in mice indicates that a single high dose of allyl cyanide can induce permanent behavioral changes, including head twitching and increased locomotor activity, which may be linked to neuronal cell death. wikipedia.org

The mechanisms underlying the neurotoxicity of these compounds are complex. While cyanide release contributes to acute systemic toxicity, other metabolic pathways are implicated in specific neurotoxic effects. For instance, the vestibular toxicity of allyl cyanide is hypothesized to be mediated by the epoxidation of its double bond by the CYP2A5 enzyme, a pathway distinct from the one that releases cyanide. oup.com As this compound is a structural analog of allyl cyanide, it is anticipated to exhibit a similar, though not identical, profile of neurotoxic potential. The specific toxicological properties would be influenced by its unique methyl group substitution.

Table 2: Observed Neurotoxic Effects of Allyl Cyanide in Animal Models
EffectAnimal ModelDescriptionReference
Auditory System DamageRatLoss of hair cells in the auditory system. wikipedia.org
Ocular EffectsRatTroubling of the cornea. wikipedia.org
Behavioral ChangesRatReduced rearing activity. wikipedia.org
Permanent Behavioral ChangesMouseHead twitching, increased locomotor activity, and circling after a single high dose. wikipedia.org
Neuronal DamageMouseNeuronal contractions, potentially leading to cell death. wikipedia.org

Environmental and Industrial Exposure Concerns

This compound is utilized as a chemical intermediate in the synthesis of a variety of other chemicals, including pharmaceuticals and agrochemicals. ontosight.ailookchem.com Its application in these manufacturing processes represents a primary source of potential occupational exposure. lookchem.com

More broadly, cyanide compounds can enter the environment from both natural processes and human industrial activities. dcceew.gov.au Industrial sources are significant contributors to environmental cyanide levels. nih.gov Key industrial sectors that use or release cyanides include mining (for gold and silver extraction), electroplating, metal cleaning, and the manufacturing of steel, plastics, and certain organic chemicals. dcceew.gov.aunih.gov

Environmental contamination can occur through various pathways. Cyanide can be released into the air as hydrogen cyanide gas from sources like vehicle exhaust, the burning of waste (including certain plastics, wool, and silk), and industrial emissions. dcceew.gov.aunih.govcdc.gov Water contamination can result from discharges from chemical processing facilities, iron and steel works, and mining operations. dcceew.gov.aunih.gov Furthermore, the use of cyanide-containing pesticides can lead to soil and water contamination. cdc.gov While many plants naturally produce cyanogenic compounds, industrial activities are a major source of concentrated environmental release. nih.govmdpi.com

Table 3: Potential Sources of Environmental and Industrial Cyanide Exposure
Source CategorySpecific ExamplesMedium of ContaminationReference
Industrial ProcessesMining, electroplating, steel manufacturing, chemical synthesisWater, Air, Soil dcceew.gov.aunih.gov
CombustionVehicle exhaust, waste incineration, burning of plastics/polymersAir dcceew.gov.aunih.govcdc.gov
AgricultureUse of cyanide-containing pesticides and rodenticidesSoil, Water dcceew.gov.aucdc.gov
Chemical IntermediatesUse of this compound in pharmaceutical and agrochemical productionAir (occupational), Water (effluent) ontosight.ailookchem.com
Natural SourcesDecomposition of certain plants (e.g., fruit pits), some algaeSoil, Water dcceew.gov.aumdpi.com

Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of methallyl cyanide. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques reveal detailed information about its structural components and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of each atom within the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a separate signal, with its chemical shift indicating its hybridization state (sp³, sp², sp) and its proximity to electronegative groups like the nitrile (-C≡N) function.

Beyond structural confirmation, NMR is a powerful method for assessing the purity of this compound samples. The presence of impurities can be readily detected by the appearance of extraneous peaks in the spectra. Quantitative NMR (qNMR) can even be employed to determine the exact concentration of the target compound and any impurities without the need for a separate calibration curve, provided a suitable internal standard is used. Fluorine NMR spectroscopy has also been noted as a powerful method in related synthetic contexts, indicating its potential applicability if fluorinated derivatives of this compound were to be synthesized. biorxiv.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of this compound. This data is invaluable for confirming its identity and for its detection in trace amounts. The NIST Mass Spectrometry Data Center reports a primary fragmentation pattern dominated by the loss of the nitrile group (-CN), resulting in a base peak at m/z = 41. vulcanchem.com

Property Value Source
FormulaC₅H₇N nist.govnist.gov
Molecular Weight81.1158 g/mol nist.govnist.gov
CAS Registry Number4786-19-0 nist.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is particularly well-suited for the analysis of volatile compounds like this compound in complex mixtures. acs.org In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The components of the mixture are separated based on their different affinities for the stationary phase coating the column.

As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. Here, it is ionized, typically by electron ionization (EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared to spectral libraries for positive identification. The NIST Chemistry WebBook provides a reference mass spectrum for this compound (electron ionization) that can be used for this purpose. nist.gov

GC-MS has been successfully employed to identify this compound in various matrices. For example, it has been detected as a volatile compound in the essential oil of Sinapis alba L. seeds and in the flavor profile of cold-pressed rapeseed oil. researchgate.netresearchgate.net The technique's high sensitivity and selectivity make it a valuable tool in food chemistry, environmental analysis, and forensic science. mdpi.comsdstate.edu For instance, derivatization techniques can be employed to enhance the detection of cyanide and its organic derivatives in biological and aqueous samples. rsc.orgnih.gov

While not a primary method for the direct analysis of the small molecule this compound itself, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a critical technique in the analysis of polymers. tytlabs.co.jp Given that this compound can be explored as a monomer or crosslinking agent in polymer chemistry, MALDI-TOF MS would be an essential tool for characterizing the resulting polymeric materials. vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A key feature is the sharp, intense band in the region of 2240-2260 cm⁻¹, which is indicative of the nitrile (-C≡N) stretching vibration. Additionally, the spectrum will show absorptions corresponding to the C=C stretch of the alkene group (around 1650 cm⁻¹), C-H stretching vibrations for both the sp² and sp³ hybridized carbons (typically above and below 3000 cm⁻¹, respectively), and various bending vibrations that further characterize the molecule. The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound. nist.gov

Functional Group Characteristic IR Absorption Range (cm⁻¹)
Nitrile (-C≡N) Stretch2240 - 2260
Alkene (C=C) Stretch~1650
sp² C-H Stretch>3000
sp³ C-H Stretch<3000

Chromatographic Separations

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. puritech.be The basic principle involves the differential partitioning of components between a mobile phase and a stationary phase. These methods are essential for isolating this compound from reaction mixtures or natural sources prior to its identification and quantification.

For a volatile compound like this compound, gas chromatography (GC) is a primary separation technique, as discussed in the context of GC-MS. In GC, the choice of the stationary phase is critical for achieving good separation from other components in a mixture. The column temperature, carrier gas flow rate, and injection parameters are optimized to ensure sharp, well-resolved peaks.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), could also be employed for the analysis of this compound, especially if it is part of a non-volatile mixture or if derivatization is performed. nih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the relative hydrophobicity of the components. For a molecule like this compound, a C18 column would be a common choice for the stationary phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be adjusted to achieve the desired retention time and separation. Detection in HPLC could be accomplished using a UV detector, as the double bond and nitrile group may provide some UV absorbance, or more universally with a mass spectrometer (LC-MS).

Column chromatography, often using silica (B1680970) gel as the stationary phase, is a fundamental technique for the preparative-scale purification of this compound in a synthesis setting. google.com The choice of solvent system (eluent) is crucial for effective separation based on the polarity of the compounds.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful and common technique for the direct analysis of this compound. This method allows for the separation of this compound from other components in a mixture and its subsequent identification and quantification.

Research Findings:

In Essential Oils: GC-MS analysis has been successfully used to identify this compound as a component in the essential oil of Sinapis alba L. (white mustard) seeds. In one study, this compound was detected at a concentration of 0.64% of the total essential oil composition. epa.govnih.gov

In Food Products: The flavor profile of cold-pressed rapeseed oil has been analyzed using headspace solid-phase microextraction (HS-SPME) followed by GC-MS. These analyses showed that microwave pretreatment of rapeseeds led to a significant increase (by 95%) in the relative amount of the non-pungent compound this compound. nemi.govresearchgate.net

In Plant Extracts: Methanolic extracts of Indian mustard (Brassica juncea) have been analyzed by GC-MS, identifying this compound as one of the major compounds. cdc.gov

Industrial Monitoring: In the synthesis of linear pentenenitriles, GC is used to monitor the isomerization of 2-methyl-3-butenenitrile (B95465) (an isomer of this compound) and to analyze the product mixture, which can contain this compound. nih.gov

Instrumentation and Conditions:

The following table summarizes typical GC and GC-MS parameters used for the analysis of this compound as reported in various studies.

ParameterInstrument/Column DetailsTemperature ProgramCarrier Gas & Flow RateDetectorReference
GC-MS System Shimadzu GC-2014, 5% phenyl 95% dimethylpolysiloxane fused silica capillary column (30 m x 0.25 mm; 0.25 μm film thickness)60°C to 280°C at 3°C/min, hold at 280°C for 2 minN₂ at 1.0 mL/minFID alsglobal.com
GC-MS System Not specifiedStarted at 50°C (hold for 3 min), then increased at 5°C/min to 220°C (hold for 10 min)Helium (He) at 1.0 mL/minMS nih.gov
GC-MS System Shimadzu GCMS-QP5050Not specifiedNot specifiedMS google.com

This table is based on available data from the search results. Specific instrument models and detailed parameters can vary based on the application.

Ion Chromatography (IC) for Metal Cyanides

Ion chromatography is a primary method for analyzing anionic species, including metal cyanide complexes. researchgate.net However, direct analysis of organic nitriles like this compound by IC with common detectors like conductivity is not standard due to the low dissociation constant of such molecules. google.com

There is evidence of indirect methods where a cyanide compound is oxidized to cyanate, which can then be determined by IC. google.com While this suggests a potential pathway, there is no specific literature found that details the application of ion chromatography for the routine analysis of this compound itself. Standard methods for cyanide analysis by IC are typically focused on free cyanide and metal cyanide complexes in aqueous samples. researchgate.netezkem.com

Gel Permeation Chromatography (GPC) for Polymers

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is a technique used to determine the molecular weight distribution of polymers. vedantu.com Its application to this compound would be relevant in the context of analyzing polymers synthesized from this monomer.

While there is a mention in patent literature of a polymer for concrete admixtures that includes a (meth)polyoxyalkylene ether cyanide compound, which could be related to this compound, specific GPC analytical methods for poly(this compound) are not detailed in the available research. epa.gov GPC is a standard technique for polymer characterization, and its application would involve dissolving the polymer in a suitable solvent and analyzing it using a GPC system calibrated with appropriate polymer standards. sigmaaldrich.comlcms.cz The specific conditions would be dependent on the properties of the poly(this compound) polymer itself.

Wet Chemistry and Specialized Methods

Wet chemistry and other specialized methods are often employed for the analysis of "total cyanide." These methods typically involve a chemical reaction or distillation step to convert various forms of cyanide, including organic nitriles, into a common, detectable species like hydrogen cyanide (HCN).

Distillation and Microdiffusion Techniques

Distillation is a common and critical sample preparation step for the analysis of total cyanide, which includes organic nitriles. alsglobal.comct.gov The principle involves the reflux-distillation of the sample under acidic conditions, often with a catalyst, to decompose cyanide complexes and hydrolyze nitriles to liberate hydrogen cyanide (HCN). epa.govca.gov The liberated HCN gas is then purged from the sample and trapped in an alkaline scrubber solution (e.g., sodium hydroxide). nemi.govca.gov

This resulting alkaline solution, containing the cyanide ion (CN-), can then be analyzed by various determinative techniques, such as colorimetry, titration, or electrochemical methods. ca.gov Standard methods like EPA 9010 describe this reflux-distillation procedure for the determination of total cyanide, which explicitly includes organic cyanides (nitriles). epa.govct.gov

Microdiffusion is another separation technique used for cyanide analysis. It offers a simpler and often faster alternative to distillation for certain sample types. In this method, the sample is acidified in a sealed container (like a Conway cell), causing the release of HCN gas, which is then absorbed into an alkaline solution in a separate chamber within the same cell. keikaventures.com This technique has been applied for the determination of cyanide in various biological and water samples. keikaventures.comnemi.govresearchgate.net While the principles suggest it could be applicable to this compound after conversion to HCN, specific studies detailing this application were not found.

Colorimetric and Spectrophotometric Determinations

Colorimetric and spectrophotometric methods are widely used for the quantification of cyanide, typically after a distillation step has converted all cyanide forms to HCN and trapped it as CN- in an alkaline solution. google.comantpedia.com These methods are based on the reaction of the cyanide ion with specific reagents to produce a colored compound, the absorbance of which is measured with a spectrophotometer.

A prevalent method involves the conversion of cyanide to cyanogen (B1215507) chloride (CNCl) by reaction with a chlorinating agent like chloramine-T. ct.govepa.gov The cyanogen chloride then reacts with a pyridine-barbituric acid reagent to form a red-blue colored complex. ct.govelectrochemsci.org The intensity of this color, measured at a specific wavelength (typically around 578 nm), is proportional to the cyanide concentration. google.com

This colorimetric determination is the determinative step in several standard methods for total cyanide analysis, such as EPA Method 335.4 and SW-846 Method 9012A, which are applicable to the distillates from the total cyanide procedure that includes organic nitriles. epa.govnemi.govezkem.comkeikaventures.comepa.gov

Another colorimetric method involves the reaction of cyanide with picric acid in an alkaline medium to form a red-colored complex, which can be measured spectrophotometrically. google.com

Method PrincipleReagentsWavelengthApplicationReference
Pyridine-Barbituric Acid Chloramine-T, Pyridine-Barbituric Acid~578 nmDetermination of total cyanide in distillates google.comct.gov
Picric Acid Reaction Picric Acid, Alkaline Buffer~520 nmContinuous determination of cyanide google.com

Amperometric Detection

Amperometric detection is an electrochemical technique that can be used for the determination of cyanide. It is often coupled with flow injection analysis (FIA) or ion chromatography. ysi.comresearchgate.netgov.bc.ca The method typically involves the diffusion of HCN gas across a hydrophobic membrane into an alkaline acceptor stream. gov.bc.ca

In the detector, the cyanide ions react with a silver electrode at a set potential, generating an anodic current that is directly proportional to the cyanide concentration. ysi.comgov.bc.ca This technique is noted for its sensitivity and robustness, as the gas diffusion step minimizes interferences from the sample matrix. gov.bc.ca

For the analysis of total cyanide, which includes organic nitriles like this compound, a preliminary distillation or in-line UV digestion step is required to convert the cyanide forms to HCN. antpedia.comalsglobal.com The resulting distillate or digested sample can then be analyzed by FIA with amperometric detection. This approach is described in methods like ASTM D7284. antpedia.com

Weak Acid Dissociable (WAD) and Available Cyanide Analyses

Weak Acid Dissociable (WAD) and Available Cyanide are operational classifications used to quantify specific fractions of cyanide compounds, primarily in aqueous samples like industrial wastewater. ysi.comysi.com These methods are crucial for environmental monitoring and risk assessment because the toxicity of cyanide is highly dependent on its chemical form. ca.govalphalab.com The classifications distinguish between tightly bound, less toxic cyanide complexes (e.g., iron cyanides) and more labile forms that can readily release toxic hydrogen cyanide (HCN). ca.gov

WAD cyanide refers to cyanide species, including free cyanide and weak metal-cyanide complexes, that dissociate under mildly acidic conditions (pH 4.5 to 6.0). ezkem.comgov.bc.ca Available cyanide is a broader category that also includes moderately strong metal-cyanide complexes which can be dissociated through the use of ligand-exchange reagents. ezkem.com911metallurgist.com It is important to note that these analytical methods are designed to measure inorganic cyanide forms and are not intended for the direct quantification of the covalently bound nitrile group in organonitriles like this compound. The strong carbon-cyanide bond in such organic compounds is not cleaved under the conditions of WAD or available cyanide analysis. vulcanchem.com

Weak Acid Dissociable (WAD) Cyanide Analysis

The principle behind WAD cyanide analysis is the selective liberation of hydrogen cyanide (HCN) from specific, less stable cyanide compounds. This is achieved by acidifying the sample to a pH between 4.5 and 6.0 and then distilling the released HCN, which is subsequently trapped in a basic solution for measurement. gov.bc.ca This procedure measures free cyanide (HCN and CN⁻) and dissociates weak metal-cyanide complexes, such as those of zinc and cadmium. ezkem.com911metallurgist.com Stronger complexes, particularly those of iron, are stable under these conditions and are not measured. gov.bc.ca911metallurgist.com

Standard methods for this analysis include procedures outlined in APHA 4500-CN I and ASTM D2036, which specify a buffered distillation at pH 4.5. gov.bc.canemc.us The final determination of the captured cyanide can be performed using various techniques, including colorimetry or ion-selective electrodes. gov.bc.cagov.bc.ca

Table 1: Comparison of Cyanide Fractions

Cyanide Fraction Description Included Species
Free Cyanide The most toxic and bioavailable form of cyanide. ca.govezkem.com HCN, CN⁻
Weak Acid Dissociable (WAD) Cyanide Cyanide released under mild acidic conditions (pH 4.5-6.0). ezkem.comgov.bc.ca Free Cyanide + complexes of Zn, Cd, Hg, Ag, Cu, Ni. ysi.comezkem.com
Available Cyanide Cyanide measured by methods using ligand displacement reagents without distillation. ezkem.comezkem.com WAD species + moderately strong complexes (e.g., Ni, Cu). ezkem.com911metallurgist.com

| Total Cyanide | All cyanide species, released under strong acid reflux distillation. ysi.comca.gov | Free Cyanide, WAD species, and strong complexes of Fe, Co, Au. ca.gov |

Available Cyanide Analyses by Ligand Displacement and Flow Injection Analysis (FIA)

Methods for determining "available cyanide" provide a more comprehensive measure of potentially toxic cyanide without the need for traditional distillation. ezkem.com The most prominent of these are USEPA Method OIA-1677 and ASTM D6888, which employ a ligand-exchange and flow injection analysis (FIA) technique. ysi.comezkem.com

The core principle of these methods involves several automated steps:

Ligand Exchange : The sample is treated with reagents that displace cyanide from moderately strong metal-cyanide complexes, such as those of nickel and copper, liberating free cyanide ions. ezkem.comezkem.com

Acidification & Gas Diffusion : The treated sample is injected into an acidic carrier stream (pH < 2), converting all liberated cyanide ions to hydrogen cyanide (HCN) gas. ysi.comezkem.com This gas then diffuses across a hydrophobic membrane into a basic acceptor stream. ysi.comezkem.com This step effectively separates the cyanide from the sample matrix and potential interferences. ysi.com

Amperometric Detection : The cyanide ion in the acceptor solution flows to an amperometric detector, where it reacts with a silver electrode, generating an electrical current directly proportional to the cyanide concentration. ysi.comezkem.com

This FIA-based approach is considered more efficient and can overcome significant interferences from substances like thiocyanate (B1210189) and sulfite (B76179) that affect older distillation-based methods. ezkem.com The method is applicable for determining available inorganic cyanide in various water types over a range of approximately 2 µg/L to 400 µg/L.

Table 2: Recovery of Metal-Cyanide Complexes by Different Analytical Methods

Metal-Cyanide Complex Recovery by ASTM D7237 (Free Cyanide) Recovery by ASTM D6888 (Available Cyanide)
[Zn(CN)₄]²⁻ High High
[Cd(CN)₄]²⁻ High High
[Hg(CN)₄]²⁻ Low High
[Cu(CN)₄]³⁻ Low High
[Ag(CN)₂]⁻ Low High

Data derived from comparative charts illustrating method selectivity. nemc.us

Research Findings

Research and standard protocols clearly define WAD and available cyanide analyses as methods for speciating inorganic cyanide. ca.gov ASTM D6888, for instance, specifies its use for determining "available inorganic cyanide" in aqueous solutions. The method detects free cyanides and metal-cyanide complexes that are readily dissociated, but not strong complexes like iron cyanides, which are considered less toxic. scribd.com

Studies comparing different analytical approaches show that ligand-exchange gas diffusion-amperometry methods, like ASTM D6888, generally yield better recovery for moderately strong metal-cyanide complexes compared to WAD or Cyanide Amenable to Chlorination (CATC) methods. nemc.us The choice of method is critical for accurately assessing the environmental risk posed by cyanide, as different industrial processes release different cyanide species. ysi.com For the analysis of organonitriles such as this compound, however, completely different techniques are required. The characterization and quantification of this compound itself typically rely on chromatographic methods, such as headspace gas chromatography-mass spectrometry (GC-MS), which can separate and identify the intact organic molecule. researchgate.netresearchgate.netsemanticscholar.org

Table 3: Mentioned Chemical Compounds

Compound Name Formula
This compound CH₂=C(CH₃)CH₂CN
Hydrogen cyanide HCN
Sodium cyanide NaCN
Acetic acid CH₃COOH
Silver nitrate AgNO₃
Potassium chromate K₂CrO₄
Silver cyanide AgCN
Picric acid C₆H₃N₃O₇
Isopurpuric acid C₈H₅N₅O₆
Lead carbonate PbCO₃
Lead acetate Pb(C₂H₃O₂)₂
Sodium hydroxide (B78521) NaOH
Sulfuric acid H₂SO₄
Hydrochloric acid HCl
Zinc chloride ZnCl₂
Nickel(II) chloride NiCl₂

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of reactions involving methallyl cyanide. Its ability to balance computational cost with accuracy makes it well-suited for studying complex catalytic cycles.

Reaction Mechanism Elucidation (e.g., Hydrocyanation, Isomerization)

DFT calculations have been instrumental in unraveling the mechanisms of nickel-catalyzed hydrocyanation of butadiene, a process where this compound (also known as 2-methyl-3-butenenitrile (B95465) or 2M3BN) is a key, albeit often undesired, branched product. mdpi.comresearchgate.net The desired product is the linear 3-pentenenitrile (B94367) (3PN). Computational studies have detailed the pathways leading to both isomers. mdpi.com

The general mechanism begins with the oxidative addition of hydrogen cyanide (HCN) to a low-valent nickel complex, followed by the insertion of butadiene to form a methallyl nickel intermediate. mdpi.comresearchgate.net From this crucial intermediate, the reaction can proceed through two distinct pathways:

Formation of this compound (2M3BN): This pathway involves a reductive elimination step from the methallyl nickel complex. mdpi.com

Formation of 3-Pentenenitrile (3PN): This pathway proceeds through a cyano (CN) migration followed by a methylallyl rearrangement before reductive elimination. mdpi.com

DFT studies have also shed light on the subsequent isomerization of this compound to the more valuable 3-pentenenitrile. mdpi.com The calculations support a mechanism initiated by the cleavage of the C-CN bond (oxidative addition), followed by a methylallyl rotation, and finally, the reformation of the C-CN bond (reductive elimination) to yield 3PN. mdpi.com

Transition State Analysis

A critical aspect of understanding reaction mechanisms is the characterization of transition states, the high-energy structures that connect reactants, intermediates, and products. DFT calculations have been employed to locate and analyze the transition states in the hydrocyanation and isomerization pathways involving this compound. mdpi.combeilstein-journals.orgresearchgate.net

In the nickel-catalyzed hydrocyanation of butadiene, the relative energies of the transition states determine the selectivity of the reaction. For the formation of 3PN, the rate-determining step is the methylallyl rearrangement, which has the highest energy barrier in the entire reaction pathway. mdpi.com Conversely, the formation of this compound is governed by the reductive elimination step. mdpi.comresearchgate.net

DFT calculations have revealed that the geometry of the nickel complex, particularly the "bite angle" of bidentate phosphine (B1218219) ligands, plays a crucial role in influencing the energies of the transition states and thereby directing the reaction towards either the linear or the branched product. mdpi.com For instance, the use of a 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) ligand favors the formation of 3PN. mdpi.comresearchgate.net The analysis of transition state structures helps explain how different ligands and reaction conditions can steer the selectivity of the catalytic process. mdpi.com

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have also been applied to study molecules related to this compound. For instance, ab initio calculations have been used to determine the conformational stability and structural parameters of similar molecules like allyl cyanide and allyl bromide. cdnsciencepub.comresearchgate.net These studies often involve methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) with various basis sets to calculate properties such as rotational constants and dipole moments for different conformers (e.g., cis and gauche). cdnsciencepub.comresearchgate.net While direct ab initio studies specifically on this compound are less commonly cited in the context of complex catalytic reactions compared to DFT, the principles and methods are fundamental to the field and provide a basis for more complex computational models. researchgate.netcardiff.ac.ukrsc.org

Quantum-Chemical Modeling of Catalytic Processes

Quantum-chemical modeling encompasses a broad range of computational techniques, including DFT and ab initio methods, to simulate catalytic processes at a molecular level. mdpi.comfrontiersin.orgtudelft.nl In the context of this compound, these models are essential for understanding the role of catalysts, such as nickel complexes, in hydrocyanation and isomerization reactions. mdpi.comresearchgate.net

These computational models can simulate the entire catalytic cycle, identifying key intermediates and transition states. mdpi.com For example, in the nickel-catalyzed hydrocyanation of butadiene, quantum-chemical modeling has shown how the catalyst interacts with the reactants (butadiene and HCN) and facilitates the formation of both this compound and 3-pentenenitrile. mdpi.comresearchgate.net The models can also explain how co-catalysts, such as Lewis acids or borane (B79455) adducts, can alter the reactivity and selectivity of the primary catalyst. researchgate.net By providing a detailed energy profile of the reaction pathways, these models help in the rational design of more efficient and selective catalysts. frontiersin.org

Prediction of Reactivity and Selectivity

A major goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions before they are carried out in the lab. researchgate.netcam.ac.ukescholarship.orgorganic-chemistry.org For reactions involving this compound, computational methods are used to predict the ratio of branched (this compound) to linear (3-pentenenitrile) products under different catalytic conditions. researchgate.net

These predictions are often based on the calculated energy barriers for the competing reaction pathways. mdpi.com A lower energy barrier for a particular pathway implies a faster reaction rate and, therefore, a higher yield of the corresponding product. By systematically varying the catalyst structure (e.g., the type of ligand) in the computational model, researchers can screen for catalysts that are predicted to have high selectivity for the desired product. organic-chemistry.orgrsc.org

For example, DFT calculations have successfully explained the high selectivity for 3PN observed experimentally when using Ni(dppb) as a catalyst. mdpi.com The calculations show that the transition state leading to 3PN is significantly lower in energy than the one leading to this compound in the presence of this specific ligand. mdpi.com These predictive capabilities are invaluable for the optimization of industrial processes, saving time and resources in the development of new catalytic systems. frontiersin.org

Q & A

Q. How can catalytic systems for this compound functionalization be optimized?

  • Methodological Answer : Use design of experiments (DoE) to screen Pd/Ru catalysts, ligands, and solvents. Analyze turnover frequencies (TOF) via GC-MS and optimize using response surface methodology (RSM). Characterize catalyst stability via XPS and TEM post-reaction .

Methodological Tables

Table 1 : Key Spectral Signatures of this compound

TechniqueKey Peaks/DataInterpretation
1^1H NMRδ 1.8 (s, CH3_3), 5.0 (m, CH2_2)Confirms allylic and nitrile groups
FT-IR2240 cm1^{-1} (C≡N)Nitrile functional group
GC-MSm/z 81 (M+^+)Molecular ion fragmentation

Table 2 : Common Contaminants in this compound Synthesis

ContaminantSourceMitigation Strategy
Methallyl alcoholIncomplete substitutionIncrease reaction time/temperature
Allyl cyanideIsomerizationUse radical inhibitors (e.g., BHT)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.